Methanone, (2,5-dichlorophenyl)(4-fluorophenyl)-
Overview
Description
“Methanone, (2,5-dichlorophenyl)(4-fluorophenyl)-” is an organic compound with the molecular formula C13H7Cl2FO . It is an off-white to light brown solid .
Molecular Structure Analysis
The molecular structure of “Methanone, (2,5-dichlorophenyl)(4-fluorophenyl)-” consists of two phenyl rings attached to a carbonyl group. One phenyl ring is substituted with two chlorine atoms, and the other phenyl ring is substituted with one fluorine atom .Physical and Chemical Properties Analysis
“Methanone, (2,5-dichlorophenyl)(4-fluorophenyl)-” is an off-white to light brown solid . Its molecular weight is 269.099 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not found in the sources I found .Scientific Research Applications
Formulation Development for Poorly Water-Soluble Compounds
- A study focused on developing a formulation for a compound similar to Methanone, aimed at treating arrhythmia. This research highlights the importance of creating precipitation-resistant solutions to increase in vivo exposure of poorly water-soluble compounds like Methanone (Burton et al., 2012).
Biological Activities of Methanone Derivatives
- Research on bicyclo methanone derivatives, including those similar to Methanone, demonstrated antimicrobial and antioxidant activities, suggesting potential applications in these areas (Thirunarayanan, 2016).
Anti-Mycobacterial Agents
- A synthesis of phenyl cyclopropyl methanones, closely related to Methanone, showed promising anti-tubercular activities, indicating potential therapeutic applications in tuberculosis treatment (Dwivedi et al., 2005).
Radiopharmaceutical Applications
- Another study involved the synthesis and in vivo evaluation of a Methanone derivative for potential use as a SPECT tracer for the serotonin 5-HT2A receptor (Blanckaert et al., 2007).
Supramolecular Architecture and Non-Covalent Interactions
- Research on 1,2,4-oxadiazole derivatives, related to Methanone, provided insights into the role of non-covalent interactions in crystal packing, crucial for understanding the stability and properties of such compounds (Sharma et al., 2019).
Antifungal Activity
- Novel Methanone derivatives were synthesized and exhibited promising antifungal activity, suggesting potential applications in antifungal drug development (Lv et al., 2013).
Anti-Tumor Agents
- A derivative of Methanone was synthesized as part of a solution-phase parallel synthesis technique, displaying selective cytotoxicity against tumorigenic cell lines, indicating potential use in cancer therapy (Hayakawa et al., 2004).
Properties
IUPAC Name |
(2,5-dichlorophenyl)-(4-fluorophenyl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2FO/c14-9-3-6-12(15)11(7-9)13(17)8-1-4-10(16)5-2-8/h1-7H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGLGPTVKGZNBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)Cl)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2FO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50476352 | |
Record name | 2,5-dichloro-4'-fluorobenzophenon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50476352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
270903-87-2 | |
Record name | 2,5-dichloro-4'-fluorobenzophenon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50476352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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